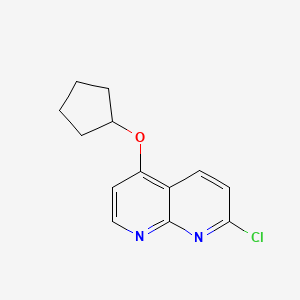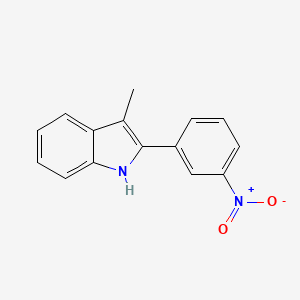![molecular formula C13H17N3O2 B11865283 3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene CAS No. 37143-33-2](/img/structure/B11865283.png)
3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[45]dec-2-ene is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves the reaction of cyclic ketones with oxamic acid thiohydrazides. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the spiro structure . The process may also involve steps such as cyclization and acylation to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve optimizing the laboratory synthesis for larger scale production. This would include scaling up the reaction, ensuring consistent quality, and implementing cost-effective measures to produce the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Wirkmechanismus
The mechanism by which 3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxyphenyl)-8-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-ene-3-carboxamide: This compound shares a similar spiro structure and has been studied for its biological activities.
Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates: These compounds also feature a spiro arrangement and have been evaluated for their antimicrobial properties.
Uniqueness
3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[45]dec-2-ene is unique due to its specific combination of a spiro structure with an oxa and triaza arrangement
Eigenschaften
CAS-Nummer |
37143-33-2 |
|---|---|
Molekularformel |
C13H17N3O2 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C13H17N3O2/c1-17-11-4-2-10(3-5-11)12-15-13(18-16-12)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
AKFXECHDUWXXFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3(CCNCC3)ON2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)





![4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B11865261.png)

![tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11865264.png)

![3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride](/img/structure/B11865281.png)
